4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
4-Benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core comprising triazole and quinazoline rings. Key structural features include:
- A benzyl group at position 4, providing hydrophobic interactions.
- A cyclopentyl substituent on the N-atom, enhancing steric bulk and lipophilicity.
- A methyl group at position 2, simplifying steric hindrance compared to bulkier analogs.
- A carboxamide moiety at position 8, enabling hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-26-23(31)28-19-13-16(20(29)24-17-9-5-6-10-17)11-12-18(19)21(30)27(22(28)25-26)14-15-7-3-2-4-8-15/h2-4,7-8,11-13,17H,5-6,9-10,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMCYMPPEBSFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N(C2=N1)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazoloquinazoline derivatives. Specifically, compounds with similar structures to 4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide have shown promise in inhibiting key proteins involved in cancer progression. For example, Polo-like kinase 1 (Plk1), a mitotic-specific target deregulated in various cancers, has been a focal point for developing inhibitors based on this scaffold .
Mechanism of Action
The compound is believed to exert its effects through the inhibition of specific signaling pathways critical for cell proliferation and survival. It targets the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a significant role in regulating cellular processes such as growth and metabolism. Inhibitors of this pathway are being explored for their potential to treat hyper-proliferative disorders and diseases associated with angiogenesis .
Biological Research Applications
Pharmacological Targeting
The compound's structure allows it to interact with various biological targets. The triazole and quinazoline moieties are known for their ability to modulate protein-protein interactions and inhibit enzyme activities. This characteristic makes it suitable for developing probes that can selectively target specific receptors in the purinergic signaling system .
Case Studies
Several studies have documented the efficacy of related compounds in preclinical models. For instance:
- Inhibition of Plk1 PBD : A study identified triazoloquinazolinone-based compounds that demonstrate selective inhibition of the polo-box domain of Plk1. These compounds showed promising results in both biochemical assays and cell-based models .
- Antitumor Activity : Another investigation reported on the synthesis and biological evaluation of triazoloquinazoline derivatives that exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the side chains could enhance potency and selectivity .
Table 1: Structure-Activity Relationship (SAR) of Triazoloquinazoline Derivatives
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure | 12 | Plk1 PBD |
| Compound B | Structure | 8 | PI3K |
| 4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo... | Structure | 10 | Plk1 PBD |
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis of the target compound with structurally related molecules, focusing on substituent variations, synthetic strategies, and inferred physicochemical properties.
Substituent Impact on Physicochemical Properties
- N-Substituents: Cyclopentyl (target compound): Moderate lipophilicity and conformational rigidity. Diisobutyl (): High lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability .
- Position 2 Modifications: Methyl (target): Minimal steric hindrance, favoring compact molecular geometry. tert-Butylamino-oxoethyl (): Introduces hydrogen-bonding capacity and bulk, possibly affecting target engagement .
- Benzyl vs. Chlorobenzyl :
Heterocyclic Core Variations
- 1,3-Oxazole Derivatives (): Oxazole rings lack the triazole’s hydrogen-bonding capability but may improve metabolic stability .
Biological Activity
4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound exhibits a variety of biological activities that make it a subject of interest in pharmacological research. Its unique structure consists of fused triazole and quinazoline rings with various functional groups, which contribute to its potential therapeutic effects.
- Molecular Formula : C₃₀H₂₉N₅O₃
- Molecular Weight : 507.6 g/mol
- CAS Number : 1242861-04-6
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an antihistaminic agent and its cytotoxic properties against cancer cell lines.
Antihistaminic Activity
A related compound in the same class demonstrated significant H1-antihistaminic activity. In studies involving guinea pigs, compounds derived from triazoloquinazolines showed protective effects against histamine-induced bronchospasm. For instance, one derivative exhibited 76% protection compared to 71% for the standard chlorpheniramine maleate, indicating a promising profile for further development in allergy treatments .
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of triazoloquinazoline derivatives against various cancer cell lines. For example:
- Compounds with IC₅₀ values ranging from 2.44 to 9.43 μM were observed against HepG2 and HCT-116 cell lines.
- The most active derivative displayed an IC₅₀ value of 2.44 μM against HCT-116 cells, indicating strong anticancer properties .
The mechanism by which these compounds exert their biological effects often involves interaction with DNA and inhibition of topoisomerase II (Topo II). The ability to intercalate into DNA enhances their cytotoxicity and suggests that structural modifications can significantly influence their binding affinity and activity .
Study 1: Antihistaminic Activity
In a pharmacological investigation, a series of novel derivatives were synthesized and tested for their antihistaminic properties. The study concluded that the structural modifications in these compounds could lead to improved efficacy and reduced sedation compared to traditional antihistamines .
Study 2: Cytotoxic Effects on Cancer Cell Lines
Another study focused on evaluating the cytotoxic effects of various triazoloquinazoline derivatives on cancer cell lines. The findings indicated that specific substitutions on the triazole ring enhanced cytotoxic activity significantly. The most potent compounds were noted for their selective action against HCT-116 cells, suggesting a targeted approach in cancer therapy development .
Data Table: Biological Activities of Selected Derivatives
Q & A
Q. What are the key synthetic pathways for preparing 4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the triazoloquinazoline core via cyclization of precursors like 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate under reflux conditions (ethanol, 80–90°C) .
- Step 2 : Alkylation or functionalization of the core structure. For example, alkylation with N-(tert-butyl)-2-chloroacetamide in dimethylformamide (DMF) at 60°C introduces side-chain modifications .
- Step 3 : Final coupling of the cyclopentyl carboxamide group using carbodiimide-mediated amidation (e.g., EDCI/HOBt) in dichloromethane .
Critical Parameters : Solvent polarity, temperature control, and catalyst selection (e.g., benzyltributylammonium bromide) significantly impact yield and purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry. For example, characteristic peaks for the cyclopentyl group appear at δ 1.5–2.0 ppm (H) and δ 25–35 ppm (C) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 463.2) .
- Infrared Spectroscopy (IR) : Key stretches include C=O (1670–1700 cm) and triazole ring vibrations (1540–1600 cm) .
Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., Gaussian DFT) to resolve ambiguities in stereochemistry .
Q. What preliminary biological activities are reported for triazoloquinazoline derivatives?
Triazoloquinazolines exhibit:
- Anticancer Activity : IC values <10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via topoisomerase II inhibition .
- Antimicrobial Effects : MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans due to membrane disruption .
- Anti-inflammatory Action : COX-2 inhibition (50–70% at 10 µM) in LPS-induced macrophage models .
Screening Protocols : Use standardized assays (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial activity) with positive controls (e.g., doxorubicin, fluconazole) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
-
Key Modifiable Sites :
-
SAR Table :
Methodology : Combine parallel synthesis (e.g., Ugi-azide reaction) with high-throughput screening to rapidly assess analogs .
Q. How can computational methods resolve synthetic challenges (e.g., regioselectivity)?
- Reaction Pathway Modeling : Use density functional theory (DFT) to predict transition states and regioselectivity in triazole ring formation. For example, B3LYP/6-31G* calculations identify kinetic vs. thermodynamic control in cyclization steps .
- Molecular Docking : Screen derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis. Autodock Vina or Schrödinger Glide can predict binding affinities .
Case Study : A 2024 study used DFT to optimize reaction conditions for a related triazoloquinazoline, reducing byproducts by 40% .
Q. What strategies address low aqueous solubility during formulation studies?
- Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability (e.g., 3-fold increase in AUC in rat models) .
Analytical Validation : Monitor dissolution profiles using USP Apparatus II (paddle method) and validate stability via accelerated aging studies (40°C/75% RH for 6 months) .
Q. How to reconcile contradictory bioactivity data across studies?
Case Example : Discrepancies in reported IC values (e.g., 8 µM vs. 25 µM against MCF-7) may arise from:
- Assay Variability : Differences in cell passage number, serum concentration, or incubation time .
- Compound Purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity .
Resolution :
Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
Re-test compounds side-by-side under identical conditions.
Validate purity via LC-MS and elemental analysis .
Q. What are the metabolic pathways and major metabolites?
- Phase I Metabolism : Hepatic CYP3A4-mediated oxidation of the cyclopentyl group generates hydroxylated metabolites (detected via LC-MS/MS) .
- Phase II Metabolism : Glucuronidation of the carboxamide group observed in human liver microsomes .
Experimental Design : - Use C-labeled compound in rat hepatocyte studies.
- Identify metabolites via HRMS and NMR after fractionation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
